1,2-Acenaphthylenedione, 4,7-dimethyl-

CAS No.: 663617-04-7

Cat. No.: VC16788335

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 663617-04-7 |

|---|---|

| Molecular Formula | C14H10O2 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 4,7-dimethylacenaphthylene-1,2-dione |

| Standard InChI | InChI=1S/C14H10O2/c1-7-3-9-4-8(2)6-11-12(9)10(5-7)13(15)14(11)16/h3-6H,1-2H3 |

| Standard InChI Key | CGRHTJADUXIJQV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C3C(=C1)C(=O)C(=O)C3=CC(=C2)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

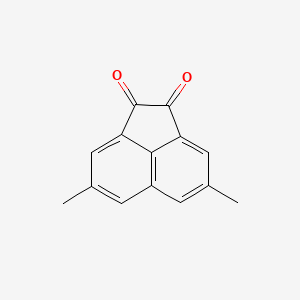

The molecular formula of 1,2-acenaphthylenedione, 4,7-dimethyl- is C₁₄H₁₀O₂, with a molecular weight of 210.228 g/mol . The structure consists of an acenaphthene core (a bicyclic system derived from naphthalene) substituted with two ketone groups at positions 1 and 2 and methyl groups at positions 4 and 7 (Figure 1).

Table 1: Key Identifiers of 1,2-Acenaphthylenedione, 4,7-Dimethyl-

| Property | Value |

|---|---|

| CAS No. | 663617-04-7 |

| Synonyms | 4,7-Dimethylacenaphthenequinone; 4,7-Dimethylacenaphthylene-1,2-dione |

| Molecular Formula | C₁₄H₁₀O₂ |

| Molecular Weight | 210.228 g/mol |

| MDL Number | Not Specified |

Substituent Effects and Reactivity

The methyl groups at positions 4 and 7 introduce steric and electronic modifications to the acenaphthenequinone framework. Methyl substituents are electron-donating by induction, which may influence the compound’s reactivity in cycloaddition or oxidation reactions. Comparatively, brominated analogs like 5,6-dibromo-1,2-acenaphthylenedione (CAS 43017-99-8) exhibit distinct electronic profiles due to the electron-withdrawing nature of bromine atoms .

Synthesis and Purification Strategies

Challenges in Synthesis

The reduction of nitro groups in intermediates, as observed in related compounds, often faces challenges such as over-reduction or oxidation sensitivity. For instance, attempts to reduce dinitro-substituted phenylenediamines with hydrazine and zinc dust resulted in low yields due to rapid oxidation of the diamine product . Similar difficulties may arise during the synthesis of 4,7-dimethylacenaphthenequinone, necessitating inert atmospheres and meticulous purification.

Physicochemical Properties

Solubility and Stability

The methyl groups enhance lipophilicity compared to unsubstituted acenaphthenequinone, likely improving solubility in nonpolar solvents like dichloromethane or toluene. Stability under ambient conditions remains undocumented but is expected to align with similar quinones, which are generally stable if protected from light and moisture.

| Supplier | Location | Advantage Score |

|---|---|---|

| Henan Lien Chemical Products Co., Ltd. | China | 58 |

| Henan Weituxi Chemical Technology Co., Ltd. | China | 58 |

| Shandong Dongde New Materials Co., Ltd | China | 58 |

Future Research Directions

-

Spectral Characterization: Detailed NMR and mass spectrometry studies to confirm structure and purity.

-

Reactivity Studies: Exploration of Diels-Alder reactions or photochemical transformations.

-

Toxicity Profiling: Assessment of environmental and health impacts to guide industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume